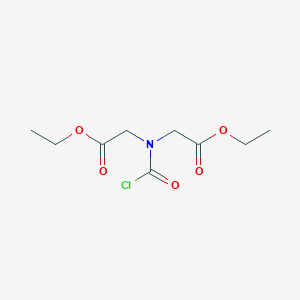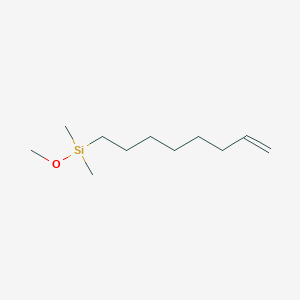![molecular formula C6H2Br2N2S B3049469 5,7-Dibromothieno[3,4-b]pyrazine CAS No. 207805-24-1](/img/structure/B3049469.png)
5,7-Dibromothieno[3,4-b]pyrazine
Overview
Description
5,7-Dibromothieno[3,4-b]pyrazine is a heterocyclic compound that features a fused ring system consisting of a thieno[3,4-b]pyrazine core with bromine atoms at the 5 and 7 positions. This compound is of significant interest in the field of organic electronics due to its unique electronic properties, which make it a valuable building block for the synthesis of conjugated materials used in various technological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromothieno[3,4-b]pyrazine typically involves the bromination of thieno[3,4-b]pyrazine. One common method includes dissolving thieno[3,4-b]pyrazine in dry tetrahydrofuran (THF) and cooling the solution to -78°C. A solution of n-butyllithium (BuLi) in hexanes is then added, followed by the addition of chlorotrimethylsilane. The reaction mixture is stirred for 30 minutes, and the desired product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar bromination techniques with appropriate scaling of reagents and reaction conditions. Industrial production would likely involve optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromothieno[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5 and 7 positions can be substituted with different functional groups through reactions with suitable nucleophiles.
Cross-Coupling Reactions: The compound can participate in Stille or Suzuki cross-coupling reactions to form more complex conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Reagents such as palladium catalysts (e.g., Pd(PPh3)4) and organostannanes or boronic acids are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminothieno[3,4-b]pyrazines, while cross-coupling reactions can produce extended conjugated systems with enhanced electronic properties .
Scientific Research Applications
5,7-Dibromothieno[3,4-b]pyrazine is utilized in various scientific research applications, including:
Material Science: The compound’s unique electronic properties make it valuable for studying structure-function relationships in conjugated materials.
Chemical Synthesis:
Mechanism of Action
The mechanism by which 5,7-Dibromothieno[3,4-b]pyrazine exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the fused ring system contribute to its electron-accepting properties, making it an effective component in donor-acceptor systems. These systems facilitate charge transfer processes, which are crucial for the performance of organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyrazine: The parent compound without bromine substituents.
5,7-Dichlorothieno[3,4-b]pyrazine: A similar compound with chlorine atoms instead of bromine.
5,7-Diiodothieno[3,4-b]pyrazine: A compound with iodine atoms at the 5 and 7 positions.
Uniqueness
5,7-Dibromothieno[3,4-b]pyrazine is unique due to the specific electronic effects imparted by the bromine atoms. These effects influence the compound’s reactivity and its ability to participate in various chemical reactions, making it a versatile building block for the synthesis of advanced materials .
Properties
IUPAC Name |
5,7-dibromothieno[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIVDZFQFBEWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(SC(=C2N=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591406 | |
| Record name | 5,7-Dibromothieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207805-24-1 | |
| Record name | 5,7-Dibromothieno[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)










![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)

